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Compound of Interest

Compound Name: 4-[2-(Benzyloxy)ethyl]piperidine

CAS No.: 553631-53-1

Cat. No.: B3144550

Get Quote

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active

compounds.[1][2][3] Its conformational flexibility and the basicity of the nitrogen atom allow it to

engage in critical interactions with a multitude of biological targets, from central nervous system

(CNS) receptors to enzymes.[4][5] Consequently, the development of efficient synthetic routes

to novel substituted piperidines is a significant endeavor in the pharmaceutical industry.[1][6]

This guide focuses on a specific, high-value intermediate: 4-[2-(benzyloxy)ethyl]piperidine
hydrochloride (CAS 906744-67-0). This compound is not merely a static building block; it is a

versatile platform for the synthesis of complex molecular architectures. The presence of a

protected hydroxyl group (benzyl ether) and a secondary amine (as a stable hydrochloride salt)

provides orthogonal handles for synthetic manipulation. This allows for the sequential

introduction of diverse functionalities, making it an ideal starting point for library synthesis and

lead optimization campaigns in drug discovery. This document, intended for researchers and

drug development professionals, will provide a comprehensive overview of its synthesis,

characterization, and strategic applications.
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Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application. The key physicochemical data for 4-[2-(benzyloxy)ethyl]piperidine
hydrochloride are summarized below.

Property Value

CAS Number 906744-67-0

Molecular Formula C₁₄H₂₂ClNO

Molecular Weight 255.78 g/mol

Canonical SMILES C1CNCCC1CCOCCOC2=CC=CC=C2.Cl

IUPAC Name 4-[2-(benzyloxy)ethyl]piperidine hydrochloride

Appearance Typically an off-white to white solid

Solubility Soluble in water, methanol, and DMSO

Proposed Synthesis and Purification: A Protocol
Grounded in Expertise
While multiple synthetic routes can be envisioned, a robust and scalable approach for the

synthesis of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride involves the catalytic

hydrogenation of a readily available pyridine precursor. This method is widely employed for

creating piperidine scaffolds from aromatic pyridines.[4][7]

Synthetic Workflow Diagram
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Synthesis of 4-[2-(benzyloxy)ethyl]piperidine HCl

Start: 4-(2-hydroxyethyl)pyridine

Step 1: Benzyl Protection
Reagents: NaH, Benzyl Bromide

Solvent: THF

Intermediate: 4-[2-(benzyloxy)ethyl]pyridine

Step 2: Catalytic Hydrogenation
Catalyst: PtO₂ (Adam's catalyst)

Solvent: Methanol, HCl

Product: 4-[2-(benzyloxy)ethyl]piperidine HCl

Step 3: Purification
Method: Recrystallization

Solvent: Isopropanol/Ether

Final Product: >98% Purity

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-[2-(benzyloxy)ethyl]piperidine hydrochloride.
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Detailed Experimental Protocol
Step 1: Synthesis of 4-[2-(benzyloxy)ethyl]pyridine

Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).

Reagent Addition: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 equivalents) portion-wise.

Expert Insight: The use of NaH requires a strictly anhydrous environment to prevent

quenching and ensure efficient deprotonation of the alcohol.

Slowly add a solution of 4-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF. Stir

the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an

additional hour until hydrogen evolution ceases.

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise

via a syringe.

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the

aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to

yield the crude intermediate, 4-[2-(benzyloxy)ethyl]pyridine.

Step 2: Catalytic Hydrogenation to 4-[2-(benzyloxy)ethyl]piperidine hydrochloride

Hydrogenation Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve

the crude 4-[2-(benzyloxy)ethyl]pyridine intermediate in methanol.

Acidification & Catalyst: Add concentrated hydrochloric acid (1.1 equivalents). This is crucial

as the hydrogenation of the pyridine ring is more efficient on the pyridinium salt.[1]

Subsequently, add Adam's catalyst (Platinum(IV) oxide, PtO₂, ~1-2 mol%).
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Trustworthiness Principle: The use of a well-defined catalyst like PtO₂ ensures

reproducibility. The catalyst amount can be optimized for scale.

Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen

gas (typically 50-100 psi). Shake the reaction mixture at room temperature.

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction

is typically complete within 12-24 hours.

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-[2-
(benzyloxy)ethyl]piperidine hydrochloride as a solid.

Step 3: Purification

The crude product can be purified by recrystallization. A common solvent system is

isopropanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot isopropanol

and then slowly add diethyl ether until turbidity is observed.

Allow the solution to cool slowly to room temperature and then place it in a freezer to

maximize crystal formation.

Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry

under vacuum to yield the final product with high purity.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized compound is paramount. The following

spectroscopic data are expected for 4-[2-(benzyloxy)ethyl]piperidine hydrochloride.

¹H NMR (DMSO-d₆, 400 MHz):

δ 9.1-8.8 (br s, 2H, -NH₂⁺-): Broad signal for the ammonium protons.
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δ 7.4-7.2 (m, 5H, Ar-H): Multiplet corresponding to the five protons of the benzyl group.

δ 4.5 (s, 2H, -O-CH₂-Ar): Sharp singlet for the benzylic protons.

δ 3.6 (t, 2H, -CH₂-O-): Triplet for the methylene group adjacent to the ether oxygen.

δ 3.3 (m, 2H, piperidine H-2e, H-6e): Broad multiplet for the equatorial protons adjacent to

the nitrogen.

δ 2.8 (m, 2H, piperidine H-2a, H-6a): Broad multiplet for the axial protons adjacent to the

nitrogen.

δ 1.8-1.2 (m, 7H, piperidine and ethyl chain protons): Complex multiplet region for the

remaining piperidine and ethyl protons.

¹³C NMR (DMSO-d₆, 100 MHz):

δ 138.5 (Ar C-q): Quaternary carbon of the benzyl group.

δ 128.4, 127.7, 127.5 (Ar CH): Aromatic carbons.

δ 72.0 (-O-CH₂-Ar): Benzylic carbon.

δ 68.5 (-CH₂-O-): Methylene carbon of the ethyl group.

δ 43.0 (Piperidine C-2, C-6): Carbons adjacent to the nitrogen.

δ 35.0, 31.5, 30.0 (Remaining piperidine and ethyl carbons).

FT-IR (ATR, cm⁻¹):

3000-2800 (C-H stretch): Aliphatic C-H stretching.

2700-2400 (N-H stretch): Broad absorption characteristic of an ammonium salt.

1600, 1495, 1450 (C=C stretch): Aromatic ring vibrations.

1100 (C-O stretch): Strong C-O ether stretch.
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Mass Spectrometry (ESI+):

m/z = 234.18 [M+H]⁺ (Calculated for C₁₄H₂₂NO⁺: 234.17). This corresponds to the mass

of the free base.

Applications in Research and Drug Discovery
The true value of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride lies in its potential as a

versatile intermediate for synthesizing compounds targeting a range of therapeutic areas.

Gateway to CNS-Active Agents
The piperidine scaffold is a key feature in many CNS drugs.[4][8] This intermediate is an

excellent precursor for ligands targeting dopamine and serotonin receptors. For instance,

related benzyloxypiperidine structures have been explored as potent and selective dopamine

D4 receptor antagonists, which have potential applications in treating disorders like Parkinson's

disease.[9]

Scaffold for Acetylcholinesterase (AChE) Inhibitors
The development of novel AChE inhibitors is a primary strategy for treating Alzheimer's

disease. The 1-benzyl-4-substituted piperidine motif is a well-established pharmacophore in

potent AChE inhibitors.[10] The secondary amine of the title compound can be readily N-

alkylated or N-arylated to introduce functionalities that interact with the active site of the

acetylcholinesterase enzyme.

Illustrative Derivatization Pathways
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Derivatization Potential

N-Functionalization O-Debenzylation & Functionalization

4-[2-(benzyloxy)ethyl]piperidine
(Free Base)

Reductive Amination
(R-CHO, NaBH(OAc)₃)

Acylation
(R-COCl, Et₃N)

Buchwald-Hartwig
(Ar-Br, Pd catalyst)

Hydrogenolysis
(H₂, Pd/C)

CNS Receptor Ligands
(e.g., Dopamine D4 Antagonists)

AChE Inhibitors
(Alzheimer's Disease)

Esterification
(R-COOH, DCC)

Williamson Ether Synthesis
(R-Br, NaH)

Diverse Bioactive Molecules

Click to download full resolution via product page

Caption: Strategic derivatization pathways for generating diverse compound libraries.

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with

skin and eyes.
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Toxicity: While specific toxicity data for this compound is not readily available, it should be

handled as a potentially hazardous substance. The toxicity profiles of new chemical entities

are a critical part of the drug design process.[11]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
4-[2-(Benzyloxy)ethyl]piperidine hydrochloride is more than a simple chemical; it is a

strategically designed intermediate for advanced medicinal chemistry programs. Its synthesis

from common starting materials is straightforward, and its dual functionality allows for a

multitude of synthetic elaborations. By leveraging this scaffold, researchers and drug

development professionals can efficiently access novel chemical space in the pursuit of next-

generation therapeutics for CNS disorders, neurodegenerative diseases, and beyond. The

principles and protocols outlined in this guide provide a solid foundation for the effective

utilization of this valuable molecular building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing
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